

fluorescent labeling of Aunp-12 for in vivo imaging

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Compound of Interest

Compound Name: Aunp-12

Cat. No.: B605686

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An Application Note and Detailed Protocols for the Fluorescent Labeling of **AUNP-12** for In Vivo Imaging

Introduction

The PD-1/PD-L1 immune checkpoint pathway is a significant target in cancer immunotherapy. Visualizing the expression and dynamics of Programmed death-ligand 1 (PD-L1) in the tumor microenvironment in real-time and non-invasively is crucial for patient stratification and monitoring therapeutic response.^[1] This application note describes the methods for fluorescently labeling **AUNP-12**, a novel PD-L1-targeting peptide antagonist, for in vivo imaging applications.^{[1][2]}

AUNP-12 can be conjugated with near-infrared (NIR) fluorescent dyes, such as Cy5.5 for NIR-I imaging and CH1055 for NIR-II imaging, to create highly specific probes for detecting PD-L1 expression in tumor models.^[2] The use of NIR dyes is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.^{[3][4]} The NIR-II window, in particular, offers superior imaging resolution and sensitivity.^[2]

These protocols will provide researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis, characterization, and in vivo application of fluorescently labeled **AUNP-12** probes.

Quantitative Data Summary

The following tables summarize the key optical properties of **AUNP-12** conjugated with NIR-I and NIR-II dyes, as well as typical biodistribution data for gold nanoparticles in mice.

Table 1: Optical Properties of Fluorescently Labeled **AUNP-12** Probes

Probe	Dye Class	Absorbance Peak (nm)	Emission Peak (nm)
AUNP-12-Cy5.5	NIR-I	680[2]	698[2]
AUNP-12-CH1055	NIR-II	748[2]	1000[2]

Table 2: Representative Biodistribution of Gold Nanoparticles in Mice (%ID/g)

This table presents typical accumulation of gold nanoparticles in various organs after intravenous administration, compiled from a meta-analysis.[5] Actual biodistribution will vary based on particle size, surface chemistry, and other factors.

Organ	Nanoparticle Biodistribution Coefficient (%ID/g)
Liver	17.56[5]
Spleen	12.1[5]
Kidney	3.1[5]
Lungs	2.8[5]
Heart	1.8[5]
Tumor	3.4[5]
Brain	0.3[5]

Experimental Protocols

Protocol 1: Fluorescent Labeling of **AUNP-12** Peptide

This protocol describes the conjugation of an amine-reactive NIR dye to the **AUNP-12** peptide.

Materials:

- **AUNP-12** peptide with a free amine group
- Amine-reactive NIR dye (e.g., Cy5.5-NHS ester or CH1055-NHS ester)
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Lyophilizer

Methodology:

- Dissolve **AUNP-12** peptide in anhydrous DMF.
- Add DIPEA to the peptide solution to act as a base.
- In a separate tube, dissolve the amine-reactive NIR dye in anhydrous DMF.
- Add the dye solution to the peptide solution in a 1:1.2 molar ratio (peptide:dye).
- Allow the reaction to proceed for 4 hours at room temperature in the dark, with gentle stirring.
- Quench the reaction by adding a small amount of water.
- Purify the labeled peptide from unreacted dye using a size-exclusion chromatography column, eluting with PBS.
- Collect the fractions containing the fluorescently labeled **AUNP-12**.
- Confirm the purity and concentration using UV-Vis spectroscopy.
- Lyophilize the purified product for storage.

Protocol 2: Characterization of Labeled AUNP-12

Materials:

- Fluorescently labeled **AUNP-12**
- UV-Vis Spectrophotometer
- Fluorescence Spectrometer
- PBS, pH 7.4

Methodology:

- Absorbance and Emission Spectra:
 - Resuspend the lyophilized **AUNP-12** probe in PBS.
 - Measure the absorbance spectrum using a UV-Vis spectrophotometer to confirm the presence of both the peptide and the dye, and to identify the absorbance peak.[\[2\]](#)
 - Measure the fluorescence emission spectrum using a fluorescence spectrometer, exciting at the absorbance maximum of the dye, to determine the emission peak.[\[2\]](#)
- Dispersion Stability:
 - Incubate the labeled **AUNP-12** probe in PBS and in serum-containing media at 37°C.
 - At various time points (e.g., 0, 1, 4, 12, 24 hours), measure the absorbance spectrum to check for any signs of aggregation (e.g., peak broadening or shifts).

Protocol 3: In Vivo Imaging and Biodistribution Studies

Materials:

- Tumor-bearing mice (e.g., 4T1 subcutaneous tumor model)[\[2\]](#)
- Fluorescently labeled **AUNP-12** probe

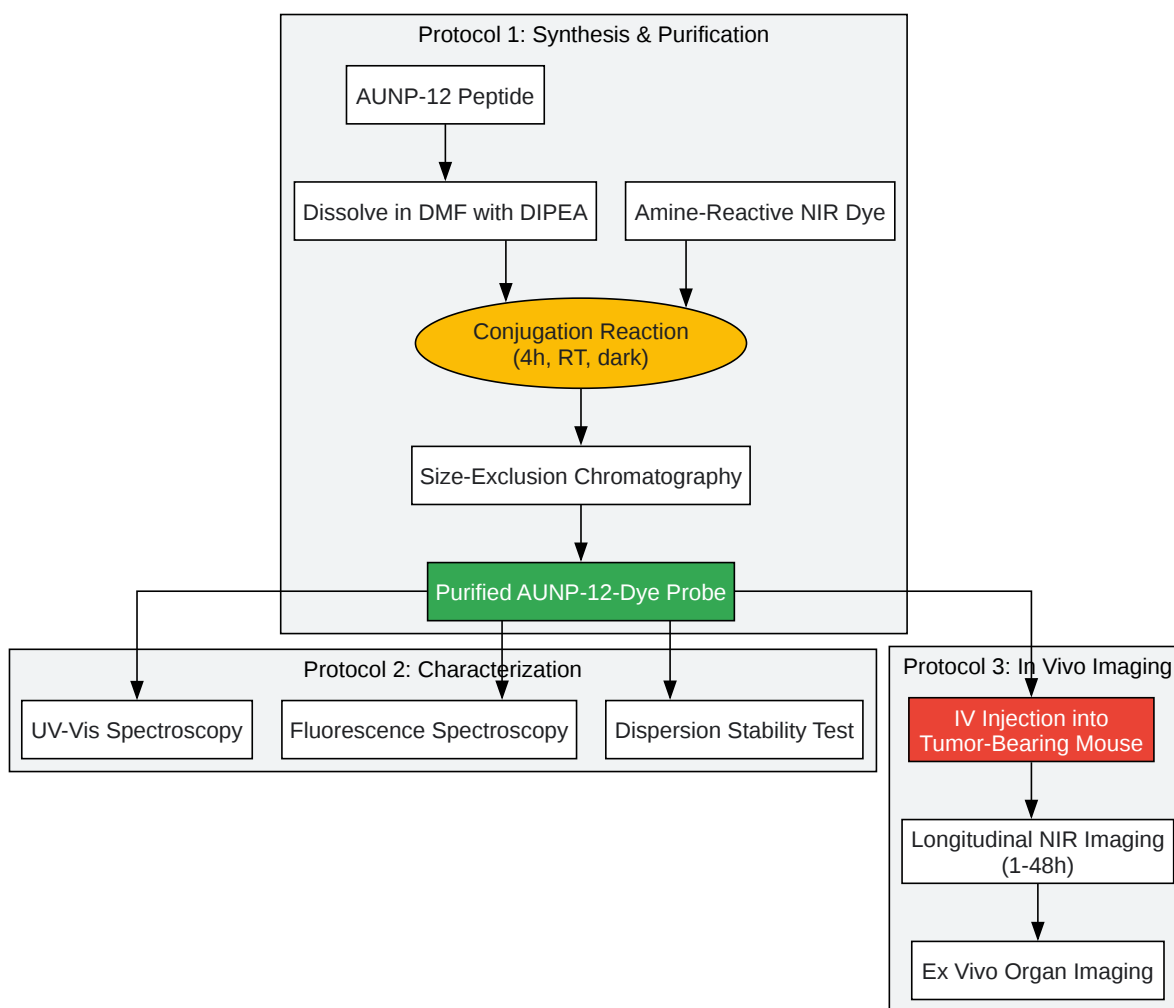
- Sterile PBS
- In vivo imaging system (for NIR-I or NIR-II)
- Anesthesia (e.g., isoflurane)

Methodology:

- Animal Preparation:
 - Anesthetize the tumor-bearing mice using isoflurane.
- Probe Administration:
 - Dissolve the fluorescently labeled **AUNP-12** probe in sterile PBS.
 - Inject the probe intravenously (e.g., via the tail vein) into the mice.
- In Vivo Imaging:
 - At various time points post-injection (e.g., 1, 2, 4, 8, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate in vivo imaging system.[\[2\]](#)
 - Use the appropriate excitation and emission filters for the specific NIR dye used.
- Image Analysis:
 - Quantify the mean fluorescence intensity in the tumor region and other organs of interest at each time point using the imaging system's software.[\[2\]](#)
- Ex Vivo Biodistribution:
 - At the final time point (e.g., 48 hours), euthanize the mice.
 - Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).[\[2\]](#)
 - Image the harvested organs ex vivo using the imaging system to confirm the biodistribution of the probe.[\[2\]](#)

- Quantify the fluorescence intensity in each organ.

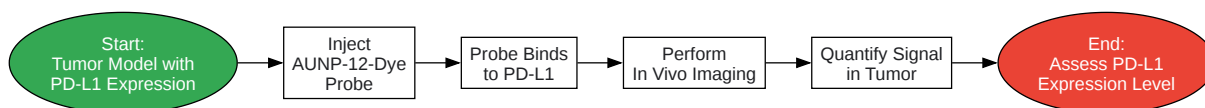
Visualizations



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Caption: Workflow for synthesis, characterization, and in vivo imaging of fluorescently labeled **AUNP-12**.

Caption: Mechanism of **AUNP-12** probe binding to PD-L1 for in vivo fluorescence imaging.



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Caption: Logical workflow for assessing tumor PD-L1 expression using the **AUNP-12** probe.

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